molecular formula C33H40O20 B12380189 Kaempferol-3-O-robinoside-7-O-glucoside

Kaempferol-3-O-robinoside-7-O-glucoside

Cat. No.: B12380189
M. Wt: 756.7 g/mol
InChI Key: SCEPATPTKMFDSR-MVQIQBPISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol-3-O-robinoside-7-O-glucoside can be synthesized through various chemical reactions involving kaempferol and specific sugar moieties. The synthesis typically involves glycosylation reactions where kaempferol is reacted with robinoside and glucoside under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources such as Withania somnifera. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3-O-robinoside-7-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Comparison with Similar Compounds

Biological Activity

Kaempferol-3-O-robinoside-7-O-glucoside is a flavonoid glycoside with notable biological activities, primarily derived from plants such as Withania somnifera. This compound has garnered attention due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

Chemical Formula : C33_{33}H40_{40}O20_{20}
Molecular Weight : 756.66 g/mol
CAS Number : 114924-89-9

This compound is characterized by its double-chain structure, which contributes to its biological activity. The specific arrangement of kaempferol and sugar moieties enhances its solubility and bioavailability.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological models. For instance, studies indicate that it can mitigate oxidative damage in liver cells exposed to toxins like carbon tetrachloride (CCl4_4), restoring levels of glutathione (GSH) and improving enzymatic activities related to oxidative stress response .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. Research shows that it can block the NF-κB and JAK-STAT pathways in macrophages treated with lipopolysaccharides (LPS), thereby reducing the production of pro-inflammatory cytokines . This suggests its potential use in treating inflammatory diseases.

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. Notably, it inhibits the proliferation of human hepatoma cells (HepG2) and other cancer types, including melanoma and colon cancer . The underlying mechanisms include inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .

Hepatoprotective Effects

In animal models, this flavonoid glycoside has been shown to protect against liver damage induced by CCl4_4. Treatment with kaempferol derivatives resulted in reduced serum levels of liver enzymes (AST, ALP) and improved histological features of the liver . This hepatoprotective effect is attributed to its antioxidant capacity and ability to stabilize cell membranes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals; restores GSH levels
Anti-inflammatoryInhibits NF-κB and JAK-STAT pathways
AnticancerInduces apoptosis in cancer cell lines
HepatoprotectiveReduces liver enzyme levels post-toxicity

Detailed Research Findings

  • Antioxidant Mechanism : A study demonstrated that kaempferol derivatives could significantly lower malondialdehyde (MDA) levels in liver tissues, indicating reduced lipid peroxidation .
  • Anti-inflammatory Mechanism : The inhibition of NF-κB signaling led to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .
  • Anticancer Studies : In vitro studies on HepG2 cells revealed that kaempferol derivatives triggered apoptosis via the intrinsic pathway, evidenced by increased Bax expression and decreased Bcl-2 levels .
  • Hepatoprotective Studies : Mice treated with kaempferol derivatives showed significant restoration of total protein levels and improved histopathological outcomes compared to control groups subjected to CCl4_4 .

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1

InChI Key

SCEPATPTKMFDSR-MVQIQBPISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Origin of Product

United States

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